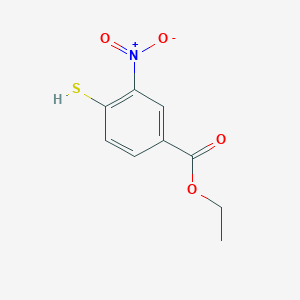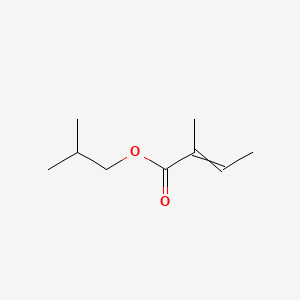![molecular formula C28H36N4O7 B15158473 N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine CAS No. 820239-43-8](/img/structure/B15158473.png)
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of L-phenylalanine using the benzyloxycarbonyl (Cbz) group. This is followed by the sequential coupling of L-alanine, glycine, and L-leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to facilitate the efficient assembly of the peptide chain .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be used to cleave disulfide bonds or reduce other functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection of the Cbz group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for the development of new peptide coupling reagents.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl (Cbz) group provides stability and protection during synthesis, while the peptide sequence can interact with biological molecules to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications.
N-benzyloxycarbonyl-L-leucyl-L-leucine: Another peptide with a benzyloxycarbonyl group, used in similar research contexts.
N-benzyloxycarbonyl-L-leucine: A simpler derivative used in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine is unique due to its specific sequence and the presence of the benzyloxycarbonyl (Cbz) group. This combination provides both stability and versatility, making it a valuable tool in various research and industrial applications .
Propriétés
Numéro CAS |
820239-43-8 |
|---|---|
Formule moléculaire |
C28H36N4O7 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[2-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H36N4O7/c1-18(2)14-23(27(36)37)31-24(33)16-29-25(34)19(3)30-26(35)22(15-20-10-6-4-7-11-20)32-28(38)39-17-21-12-8-5-9-13-21/h4-13,18-19,22-23H,14-17H2,1-3H3,(H,29,34)(H,30,35)(H,31,33)(H,32,38)(H,36,37)/t19-,22-,23-/m0/s1 |
Clé InChI |
MFKPUPWIWLUQTH-VJBMBRPKSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)



